molecular formula C21H22N2O3 B7467517 N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide

N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide

Cat. No. B7467517
M. Wt: 350.4 g/mol
InChI Key: PMKVVDYFRVLSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide, also known as DMMA, is a novel compound that has been synthesized for scientific research purposes. DMMA belongs to the quinoline family of compounds and has shown potential for use in various biomedical applications.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has shown potential for use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis (programmed cell death) in cancer cells. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide is in the field of infectious diseases. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains. It does so by disrupting the cell membrane of the microorganisms, leading to their death.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide is not fully understood. However, it is believed that N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide interacts with certain cellular targets, leading to the observed biological effects. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide induces apoptosis and inhibits the activity of certain enzymes that are involved in cancer cell proliferation. In microorganisms, N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide disrupts the cell membrane, leading to their death. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide in lab experiments is its high purity. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide can be synthesized in high purity using the multi-step process described above. This ensures that the results obtained from lab experiments are reliable and reproducible.
One of the limitations of using N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide in lab experiments is its cost. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide is a novel compound, and its synthesis is complex and time-consuming. This makes it expensive to produce, which may limit its use in some lab experiments.

Future Directions

There are several future directions for research on N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide. One direction is to further investigate its potential as an anticancer agent. This includes studying its effects on different types of cancer cells and its potential for use in combination with other anticancer agents.
Another direction is to investigate its potential as an antimicrobial agent. This includes studying its effects on different bacterial and fungal strains and its potential for use in combination with other antimicrobial agents.
Finally, further research is needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide. This includes studying its interactions with cellular targets and identifying its molecular targets.
Conclusion:
N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide is a novel compound that has shown potential for use in various scientific research applications. It can be synthesized in high purity using a multi-step process and has been shown to have anticancer and antimicrobial activity. N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide has various biochemical and physiological effects and has potential for use in combination with other agents. Further research is needed to fully understand its mechanism of action and to explore its potential in different scientific research applications.

Synthesis Methods

N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide is synthesized using a multi-step process that involves the reaction of 6-methoxy-2-methyl-4-quinolinecarboxylic acid with N-(3,5-dimethylphenyl)glycine. The reaction is catalyzed by a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide in high purity.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(6-methoxy-2-methylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-7-14(2)9-16(8-13)23-21(24)12-26-20-10-15(3)22-19-6-5-17(25-4)11-18(19)20/h5-11H,12H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVVDYFRVLSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=C3C=C(C=CC3=NC(=C2)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide

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